(3S)-3-methylpyrrolidin-3-ol
Description
Significance of Pyrrolidine (B122466) Scaffolds in Contemporary Organic Synthesis and Medicinal Chemistry
The pyrrolidine ring is a privileged scaffold in drug discovery and a versatile building block in organic synthesis. researchgate.netontosight.ai This five-membered nitrogen heterocycle is a common structural motif in a vast array of natural products, particularly alkaloids, and pharmacologically active agents. frontiersin.org Its prevalence stems from several key characteristics that make it an attractive component for medicinal chemists. researchgate.netnih.gov
The saturated, sp³-hybridized nature of the pyrrolidine ring allows for a greater exploration of three-dimensional chemical space compared to its aromatic counterpart, pyrrole. researchgate.netnih.gov This non-planar structure is crucial for creating molecules with specific spatial arrangements of functional groups, which is often a prerequisite for potent and selective biological activity. The pyrrolidine scaffold is found in numerous FDA-approved drugs, highlighting its importance in pharmaceutical sciences. nih.gov
In organic synthesis, pyrrolidine derivatives are widely used as chiral auxiliaries, catalysts, and ligands for transition metals, enabling the stereocontrolled synthesis of complex molecules. nih.gov Their utility is further enhanced by the relative ease with which the pyrrolidine ring can be constructed or functionalized. researchgate.netnih.gov
The structural properties of the pyrrolidine moiety, including its hydrophilicity, basicity, and conformational rigidity, contribute to its role as a critical pharmacophore. tandfonline.com These properties can be fine-tuned through substitution on the ring, allowing for the optimization of a molecule's biological activity and pharmacokinetic profile. tandfonline.com
Stereochemical Aspects of Pyrrolidinol Derivatives and Their Research Implications
The three-dimensional structure of a molecule is paramount in determining its biological activity. numberanalytics.comorganic-ese.comlongdom.org In the context of pyrrolidinol derivatives, the chirality of the molecule, meaning the presence of non-superimposable mirror images (enantiomers), can lead to significantly different biological effects. organic-ese.comiitk.ac.in One enantiomer of a chiral drug may exhibit the desired therapeutic effect, while the other may be inactive or even toxic. numberanalytics.comorganic-ese.com
This stereospecificity arises from the fact that biological systems, such as enzymes and receptors, are themselves chiral. The precise spatial orientation of functional groups on a pyrrolidinol derivative is crucial for achieving the optimal binding interactions with its target protein. ontosight.ainih.gov Even subtle changes in stereochemistry can dramatically alter these interactions, leading to a different biological response. organic-ese.com Therefore, the ability to synthesize stereochemically pure pyrrolidinols is of utmost importance in medicinal chemistry. organic-chemistry.org
The five-membered pyrrolidine ring is not planar but exists in a range of puckered conformations. researchgate.netnih.gov This conformational flexibility is a key feature of the pyrrolidine scaffold and is described by a phenomenon known as pseudorotation. researchgate.netnih.gov The ring can adopt various envelope (E) and twisted (T) conformations, which are interconverted with relatively low energy barriers. beilstein-journals.org
The specific conformation adopted by a pyrrolidine ring is influenced by the nature and position of its substituents. beilstein-journals.orgresearchgate.netbeilstein-journals.org These substituents can introduce steric and stereoelectronic effects that favor certain conformations over others. beilstein-journals.org For example, the electronegativity of substituents can significantly affect the puckering of the ring. nih.gov
This conformational flexibility, or the ability to tune it through substitution, is a valuable tool for medicinal chemists. researchgate.netbeilstein-journals.orgresearchgate.netbeilstein-journals.org By controlling the conformational preferences of the pyrrolidine ring, it is possible to pre-organize the molecule into a bioactive conformation, thereby enhancing its affinity for a biological target. beilstein-journals.org The study of pyrrolidine ring conformation often involves techniques such as NMR spectroscopy and computational modeling to understand the energy landscape of the different conformers. beilstein-journals.orgbeilstein-journals.org
Structure
3D Structure
Properties
IUPAC Name |
(3S)-3-methylpyrrolidin-3-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO/c1-5(7)2-3-6-4-5/h6-7H,2-4H2,1H3/t5-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILBDVRCFTYQLOE-YFKPBYRVSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCNC1)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]1(CCNC1)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
101.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Applications in Advanced Chemical and Catalytic Research
Role as Chiral Building Blocks in Asymmetric Synthesis
Chiral building blocks are enantiomerically pure compounds that are incorporated into a larger molecule, transferring their stereochemical properties to the final product. (3S)-3-methylpyrrolidin-3-ol is a quintessential example of such a building block, valued for its pre-defined stereocenter at the C3 position. In asymmetric synthesis, this compound can be used as a starting material or a chiral auxiliary.
As a starting material, the pyrrolidine (B122466) ring provides a robust scaffold onto which further complexity can be built. The hydroxyl and amine groups serve as functional handles for subsequent chemical modifications, allowing chemists to elaborate the structure while the original stereocenter remains intact, influencing the stereochemistry of newly formed chiral centers.
Alternatively, derivatives of this compound can function as chiral auxiliaries. In this capacity, the chiral molecule is temporarily attached to a prochiral substrate. It then directs the stereochemical outcome of a reaction, for instance, an alkylation or an aldol (B89426) reaction, on the substrate. After the desired transformation, the auxiliary is cleaved from the product, having fulfilled its role of inducing chirality, and can often be recovered for reuse. The steric and electronic properties of the pyrrolidine ring guide the approach of reagents, leading to the preferential formation of one diastereomer over the other.
Utility as Chiral Ligands and Catalysts in Enantioselective Transformations
The bifunctional nature of this compound, containing both a Lewis basic amine and a hydroxyl group, makes it an excellent precursor for the synthesis of chiral ligands for asymmetric catalysis. These ligands coordinate to a metal center (e.g., copper, rhodium, palladium, titanium), forming a chiral catalyst. This catalyst creates a three-dimensional chiral environment that forces a reaction to proceed enantioselectively, yielding a product with high enantiomeric purity.
For example, N-substituted dihydroxypyrrolidines, which are structurally analogous to derivatives of this compound, have been successfully employed as ligands in the copper(II)-catalyzed enantioselective Henry reaction. In a study involving the reaction of various aromatic aldehydes with nitromethane, the use of a catalyst formed in situ from a copper(II) source and an N-benzyl-dihydroxypyrrolidine ligand resulted in significant enantioselectivity. The nature of the substituent on the pyrrolidine nitrogen was found to be a critical factor in influencing the stereochemical outcome of the reaction, with the N-benzyl derivative providing the best results. uc.pt
The table below summarizes the performance of a representative chiral pyrrolidine ligand in the Cu(II)-catalyzed Henry reaction for different aldehydes. uc.pt
| Aldehyde Substrate | Conversion (%) | Enantiomeric Ratio (R:S) |
|---|---|---|
| Benzaldehyde | 96 | 92:8 |
| 4-Nitrobenzaldehyde | 95 | 90:10 |
| 4-Chlorobenzaldehyde | 94 | 91:9 |
| 2-Naphthaldehyde | 92 | 88:12 |
Furthermore, the pyrrolidine motif is central to the design of organocatalysts. Proline and its derivatives are among the most famous organocatalysts, and this compound provides a scaffold that can be modified to create novel catalysts for reactions such as asymmetric aldol, Mannich, and Michael reactions.
Intermediacy in the Synthesis of Complex Organic Molecules
Due to its inherent chirality and functional groups, this compound is a valuable intermediate in the multi-step synthesis of complex, high-value organic molecules. Its incorporation into a synthetic route provides a reliable method for introducing a specific stereocenter that is carried through to the final product.
The synthesis of single-enantiomer drugs is a critical requirement in the pharmaceutical industry, as different enantiomers of a drug can have vastly different pharmacological and toxicological profiles. Chiral pyrrolidines are key precursors for numerous pharmaceutical agents.
A prominent example is the role of the closely related compound, (3S)-pyrrolidin-3-ol, as a crucial structural element in the synthesis of Larotrectinib . google.com Larotrectinib is a potent and selective tropomyosin receptor kinase (TRK) inhibitor used for the treatment of a wide range of cancers harboring NTRK gene fusions. In the synthesis of Larotrectinib, the (3S)-pyrrolidin-3-ol moiety is coupled to the core pyrazolopyrimidine structure. google.com The precise stereochemistry and functionality of the pyrrolidine ring are essential for the drug's binding affinity and therapeutic efficacy. The process for preparing highly pure (3S)-pyrrolidin-3-ol is considered vital for the cost-effective and scalable production of Larotrectinib. google.com
Beyond pharmaceuticals, the this compound scaffold is an intermediate in the synthesis of other bioactive molecules. These include compounds investigated for their potential as agrochemicals, biological probes, and other life science applications. For instance, substituted pyrrolidines have been utilized as building blocks for the synthesis of compounds with antibacterial activity and for the creation of nucleoside analogues, which are a class of molecules with important antiviral and anticancer properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
